FgGpmk1-IN-1

Description

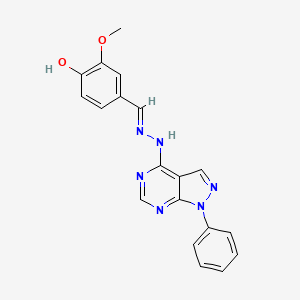

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16N6O2 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-methoxy-4-[(E)-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol |

InChI |

InChI=1S/C19H16N6O2/c1-27-17-9-13(7-8-16(17)26)10-22-24-18-15-11-23-25(19(15)21-12-20-18)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,20,21,24)/b22-10+ |

InChI Key |

AKHRMFAGIBQWDR-LSHDLFTRSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of FgGpmk1-IN-1 in Fusarium graminearum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FgGpmk1-IN-1, a novel inhibitor of the Fusarium graminearum mitogen-activated protein kinase (MAPK), FgGpmk1. This document details the core signaling pathway, quantitative efficacy data, and the precise experimental protocols used to elucidate the inhibitory effects of this compound.

Executive Summary

Fusarium graminearum is a devastating fungal pathogen responsible for Fusarium Head Blight (FHB) in cereal crops, leading to significant yield losses and mycotoxin contamination. The mitogen-activated protein kinase FgGpmk1 is a critical regulator of fungal development, pathogenicity, and virulence.[1][2] this compound (also referred to as compound 94 in associated literature) has been identified as a potent and specific inhibitor of FgGpmk1.[1][3] Its mechanism of action involves the direct inhibition of FgGpmk1 phosphorylation, which subsequently disrupts the nuclear localization of the downstream transcription factor, FgSte12. This disruption of a key signaling cascade ultimately impairs conidial germination and fungal growth.[1][3] This guide consolidates the key findings and methodologies for researchers engaged in the study of Fusarium pathology and the development of novel antifungal agents.

The FgGpmk1 Signaling Pathway

The FgGpmk1 pathway is a conserved MAPK cascade that is homologous to the Fus3/Kss1 pathway in yeast. It plays a pivotal role in regulating infection-related processes in F. graminearum. The core components of this pathway have been identified as a three-tiered kinase cascade.

Core Signaling Cascade

The central FgGpmk1 signaling module consists of:

-

MAPKKK (MAP Kinase Kinase Kinase): FgSte11

-

MAPKK (MAP Kinase Kinase): FgSte7

-

MAPK (Mitogen-Activated Protein Kinase): FgGpmk1

Upon activation by upstream signals, FgSte11 phosphorylates and activates FgSte7. FgSte7, in turn, phosphorylates and activates FgGpmk1.[4] Activated (phosphorylated) FgGpmk1 then translocates to the nucleus where it phosphorylates its downstream target, the transcription factor FgSte12.[4][5] This phosphorylation event is crucial for the nuclear localization and subsequent transcriptional activity of FgSte12, which regulates genes involved in pathogenicity, including those responsible for cell wall-degrading enzymes.[4][6]

Mechanism of Inhibition by this compound

This compound acts as a direct inhibitor of FgGpmk1. By binding to the kinase, it prevents its phosphorylation.[1][3] This inhibition breaks the signaling cascade, leading to a significant reduction in phosphorylated FgGpmk1. Consequently, FgSte12 is not efficiently translocated to the nucleus and remains distributed between the nucleus and the cytoplasm.[3][4] This disruption of FgSte12-mediated gene expression is a key factor in the antifungal activity of this compound.

Quantitative Data on Inhibitor Efficacy

The inhibitory activity of this compound and its precursor, compound 21, was primarily quantified through conidial germination assays. The half-maximal effective concentration (EC50) values represent the concentration of the compound required to inhibit 50% of conidial germination.

| Compound | Target | Assay | EC50 (µg/mL) | Reference |

| This compound (Compound 94) | FgGpmk1 | Conidial Germination | 3.46 | [1][3] |

| Compound 21 | FgGpmk1 | Conidial Germination | 13.01 | [1][3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Conidial Germination Assay

This protocol is used to assess the inhibitory effect of compounds on the germination of F. graminearum conidia.

Materials:

-

F. graminearum wild-type strain (e.g., PH-1)

-

Potato Dextrose Agar (PDA) plates

-

Carboxymethylcellulose (CMC) medium

-

Potato Dextrose Broth (PDB)

-

Test compounds (this compound, Compound 21) dissolved in DMSO

-

Sterile distilled water

-

Hemocytometer

-

Microscope with differential interference contrast (DIC) optics

Procedure:

-

Conidia Production:

-

Culture F. graminearum on PDA plates for 5-7 days at 25°C.

-

Inoculate 5 mm mycelial plugs into 100 mL of CMC medium in a 250 mL flask.

-

Incubate at 25°C with shaking at 200 rpm for 3-5 days to induce conidiation.

-

Filter the culture through sterile cheesecloth to remove mycelia.

-

Collect conidia by centrifugation at 4000 rpm for 10 minutes.

-

Wash the conidial pellet twice with sterile distilled water.

-

Resuspend conidia in sterile water and determine the concentration using a hemocytometer.

-

-

Germination Assay:

-

Adjust the conidial suspension to a final concentration of 1 x 10^5 conidia/mL in PDB.

-

Add the test compounds from a DMSO stock solution to the conidial suspension to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 50 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all samples, including the control.

-

Use a 1% DMSO solution in PDB as a negative control.

-

Incubate the treated and control suspensions at 25°C for 6-8 hours.

-

Place a 10 µL aliquot of each sample on a microscope slide.

-

Observe at least 100 conidia per replicate under the microscope. A conidium is considered germinated if the germ tube length is equal to or greater than the width of the conidium.

-

Calculate the percentage of germination inhibition relative to the DMSO control.

-

Determine the EC50 value by fitting the dose-response data to a suitable model using statistical software (e.g., GraphPad Prism).

-

Western Blot for FgGpmk1 Phosphorylation

This protocol is designed to detect the phosphorylation status of FgGpmk1 in response to inhibitor treatment.

Materials:

-

F. graminearum mycelia grown in PDB

-

This compound (or other test compounds) in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody (to detect phosphorylated FgGpmk1)

-

Anti-FgGpmk1 antibody or a pan-MAPK antibody (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Grow F. graminearum mycelia in PDB at 25°C with shaking.

-

Treat the mycelia with the desired concentration of this compound or DMSO (control) for a specified time (e.g., 5 hours).

-

Harvest mycelia by filtration and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder.

-

Resuspend the powder in ice-cold lysis buffer with inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein extract).

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of total protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-MAPK antibody (diluted in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL detection reagents and visualize the bands using a chemiluminescence imager.

-

(Optional) Strip the membrane and re-probe with an anti-FgGpmk1 or total MAPK antibody to confirm equal protein loading.

-

FgSte12 Nuclear Localization Assay

This protocol is used to visualize the subcellular localization of the transcription factor FgSte12.

Materials:

-

F. graminearum strain expressing a fluorescently-tagged FgSte12 (e.g., FgSte12-GFP).

-

Test compounds (this compound) in DMSO.

-

PDB medium.

-

Confocal laser scanning microscope.

Procedure:

-

Strain Culturing and Treatment:

-

Culture the FgSte12-GFP expressing strain in PDB medium.

-

Treat the mycelia with this compound at a concentration known to be effective (e.g., 15 µg/mL) or with DMSO as a control.

-

Incubate for a suitable duration to observe changes in protein localization (e.g., 4-6 hours).

-

-

Microscopy:

-

Harvest a small sample of mycelia and mount it on a microscope slide in a drop of fresh medium.

-

Observe the samples using a confocal laser scanning microscope.

-

Capture images of the GFP fluorescence to determine the localization of FgSte12.

-

In control (DMSO-treated) cells, FgSte12-GFP should be predominantly localized in the nucleus.

-

In this compound-treated cells, observe the distribution of the GFP signal between the nucleus and the cytoplasm.

-

Quantify the fluorescence intensity in the nucleus and cytoplasm across multiple cells to statistically assess the change in localization.

-

Experimental and Logical Workflows

The discovery and characterization of this compound followed a logical progression from in silico screening to in vivo validation.

References

- 1. Discovery of a Novel Fusarium Graminearum Mitogen-Activated Protein Kinase (FgGpmk1) Inhibitor for the Treatment of Fusarium Head Blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A transcription factor FgSte12 is required for pathogenicity in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A transcription factor FgSte12 is required for pathogenicity in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Gpmk1 MAP kinase of Fusarium graminearum regulates the induction of specific secreted enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

FgGpmk1-IN-1: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FgGpmk1-IN-1 is a novel small molecule inhibitor of the Fusarium graminearum mitogen-activated protein kinase (MAPK), FgGpmk1. This enzyme is a critical component of a signaling pathway that governs the virulence and development of the fungus, a major agricultural pathogen responsible for Fusarium Head Blight (FHB) in cereal crops. The discovery of this compound, also identified in scientific literature as compound 94, represents a significant advancement in the search for new fungicides to manage FHB. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound, intended for professionals in the fields of mycology, plant pathology, and agrochemical development.

Introduction

Fusarium graminearum is a devastating plant pathogen that causes Fusarium Head Blight, leading to significant yield losses in wheat, barley, and other cereal crops worldwide. In addition to crop reduction, the fungus contaminates grain with mycotoxins, such as deoxynivalenol (DON), which pose a serious threat to human and animal health. The mitogen-activated protein kinase (MAPK) signaling pathways are highly conserved in eukaryotes and regulate a wide range of cellular processes, including growth, differentiation, and stress responses. In F. graminearum, the FgGpmk1 MAPK pathway is essential for its pathogenicity, making it an attractive target for the development of novel fungicides. This compound has emerged as a promising lead compound that specifically targets this key enzyme.

Discovery of this compound

The discovery of this compound was achieved through a multi-step process that combined computational and experimental approaches. The initial phase involved a virtual screening campaign to identify potential hit compounds from chemical libraries.[1] This was followed by biological assays to validate the inhibitory activity of the identified hits, leading to the discovery of a lead compound (compound 21) which was subsequently optimized to yield the more potent this compound (compound 94).[1]

Quantitative Data

The inhibitory activity of this compound and its precursor, compound 21, was quantified using a conidial germination assay. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Compound | EC50 (µg/mL) | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (94) | 3.46[1][2] | C₁₉H₁₆N₆O₂[1][3] | 360.37[1][3] |

| Compound 21 | 13.01[1] | Not Available | Not Available |

Synthesis of this compound

While the primary research article focuses on the discovery and biological evaluation of this compound, it does not provide a detailed, step-by-step synthesis protocol. The synthesis of related compounds is often a multi-step process involving standard organic chemistry reactions. A plausible synthetic route would likely involve the coupling of a substituted phenylhydrazine with a pyrazolopyrimidine core.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of this compound.

Virtual Screening

The identification of the initial hit compound was accomplished through a virtual screening protocol. A homology model of the FgGpmk1 kinase domain was constructed and used to screen a chemical library for potential binders. The docking simulations were performed using molecular modeling software, and the binding poses of the top-ranking compounds were analyzed to select candidates for biological testing.

Fusarium graminearum Conidial Germination Assay

This assay was used to determine the in vitro antifungal activity of the test compounds.

-

Preparation of Conidia: F. graminearum was cultured on potato dextrose agar (PDA) plates. Conidia were harvested from the plates by flooding with sterile distilled water and filtering through sterile glass wool. The conidial suspension was then centrifuged, and the pellet was resuspended in a minimal medium. The concentration of conidia was adjusted to 1 x 10⁵ conidia/mL.

-

Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These stock solutions were then diluted with the minimal medium to achieve the desired final concentrations.

-

Incubation: Aliquots of the conidial suspension were mixed with the compound dilutions in a 96-well microtiter plate. The plates were incubated at 25°C.

-

Assessment of Germination: After a defined incubation period, the percentage of germinated conidia was determined by microscopic examination. A conidium was considered germinated if the length of the germ tube was at least twice the diameter of the conidium.

-

Data Analysis: The EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate statistical software.

FgGpmk1 Phosphorylation Assay

This assay was performed to determine if this compound inhibits the kinase activity of FgGpmk1.

-

Protein Extraction: F. graminearum mycelia were treated with this compound for a specific duration. Total protein was then extracted from the mycelia using a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: The protein extracts were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane was blocked and then incubated with a primary antibody specific for the phosphorylated form of FgGpmk1. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The protein bands were visualized using a chemiluminescence detection system. The intensity of the bands corresponding to phosphorylated FgGpmk1 was quantified to determine the effect of the inhibitor.

Subcellular Localization of FgSte12

This experiment was conducted to investigate the effect of this compound on the downstream signaling of FgGpmk1.

-

GFP Fusion Construct: A strain of F. graminearum expressing a fusion protein of FgSte12 and Green Fluorescent Protein (GFP) was used.

-

Compound Treatment: The fungal hyphae were treated with this compound.

-

Fluorescence Microscopy: The subcellular localization of the FgSte12-GFP fusion protein was observed using a fluorescence microscope.

-

Analysis: The distribution of the GFP signal (cytoplasmic vs. nuclear) was assessed in both treated and untreated samples to determine if the inhibitor affects the nuclear localization of FgSte12.

Visualizations

FgGpmk1 Signaling Pathway

Caption: The FgGpmk1 MAPK signaling cascade in Fusarium graminearum.

This compound Discovery Workflow

Caption: Workflow for the discovery of this compound.

Conclusion

This compound is a potent and specific inhibitor of the F. graminearum FgGpmk1 MAPK, a key regulator of the fungus's pathogenicity. The discovery of this compound through a combination of in silico and in vitro methods provides a promising new scaffold for the development of effective fungicides to combat Fusarium Head Blight. Further research is warranted to optimize the properties of this compound and to evaluate its efficacy in planta and in field settings. This technical guide provides a foundational understanding of the discovery and characterization of this novel antifungal agent.

References

The Role of FgGpmk1 in the Pathogenesis of Fusarium graminearum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of the FgGpmk1 protein, a key mitogen-activated protein (MAP) kinase in the pathogenic fungus Fusarium graminearum. Understanding the molecular mechanisms governed by FgGpmk1 is crucial for the development of novel antifungal strategies to combat Fusarium Head Blight (FHB), a devastating disease of cereal crops worldwide.

Core Function and Significance

FgGpmk1 is a central regulator of pathogenesis in F. graminearum. It is indispensable for the early stages of infection, playing a critical role in the fungus's ability to penetrate and colonize host tissues. Strains of F. graminearum in which the FgGpmk1 gene has been deleted are non-pathogenic, highlighting its potential as a target for antifungal therapies.

The primary function of FgGpmk1 is to control the expression and secretion of a battery of cell wall-degrading enzymes. These enzymes are essential for breaking down the physical barriers of the host plant, allowing the fungus to invade and spread.

Quantitative Analysis of FgGpmk1 Function

The functional importance of FgGpmk1 is underscored by the significant reduction in secreted enzyme activity and the complete loss of pathogenicity observed in knockout mutants (ΔFgGpmk1).

Table 1: Effect of FgGpmk1 Deletion on Secreted Enzyme Activity

| Enzyme Activity | Wild-Type (PH-1) | ΔFgGpmk1 Mutant | Percentage Reduction |

| Endoglucanase | High | Low | > 90% |

| Xylanase | High | Low | > 90% |

| Protease | High | Low | > 90% |

| Lipase | High | Low | > 90% |

Data represents a qualitative summary based on published findings. Specific units of activity are dependent on assay conditions.

Table 2: Pathogenicity of Wild-Type and ΔFgGpmk1 Mutant on Wheat

| Strain | Pathogenicity |

| Wild-Type (PH-1) | Highly pathogenic, causing extensive head blight |

| ΔFgGpmk1 Mutant | Non-pathogenic, unable to cause disease symptoms |

The FgGpmk1 Signaling Pathway

FgGpmk1 functions within a conserved MAP kinase cascade. This signaling pathway is crucial for transducing external signals into cellular responses that orchestrate the pathogenic development of the fungus.

This pathway is initiated by putative upstream sensors, such as the transmembrane protein FgSho1, which respond to external cues from the host plant. This signal is then relayed through a series of phosphorylation events, beginning with the MAP kinase kinase kinase (MAPKKK) FgSte11, which in turn phosphorylates and activates the MAP kinase kinase (MAPKK) FgSte7. Activated FgSte7 then phosphorylates and activates FgGpmk1. Once activated, FgGpmk1 translocates to the nucleus and phosphorylates downstream targets, most notably the transcription factor FgSte12. This phosphorylation event is a critical step that leads to the transcriptional activation of genes encoding cell wall-degrading enzymes and other proteins essential for pathogenesis.

Experimental Protocols

Construction of the ΔFgGpmk1 Mutant via Split-Marker Recombination

This protocol outlines the generation of a targeted gene deletion of FgGpmk1 in F. graminearum using the highly efficient split-marker recombination technique.

FgGpmk1-IN-1 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

FgGpmk1-IN-1 is a novel small molecule inhibitor of the Fusarium graminearum mitogen-activated protein kinase (MAPK), FgGpmk1. This enzyme is a key regulator of fungal development and virulence, making it a promising target for the development of new fungicides to combat Fusarium head blight (FHB), a devastating disease of cereal crops. This compound has demonstrated potent inhibitory activity against FgGpmk1, leading to the disruption of downstream signaling events crucial for fungal pathogenesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with a summary of the experimental methodologies used in its characterization.

Chemical Properties and Structure

This compound is a solid compound with the chemical formula C₁₉H₁₆N₆O₂ and a molecular weight of 360.37 g/mol [1][2]. Its chemical structure is detailed in the SMILES notation.

Quantitative Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆N₆O₂ | [1][2] |

| Molecular Weight | 360.37 g/mol | [1][2] |

| CAS Number | 319490-29-4 | [2] |

| Form | Solid | [1] |

| SMILES | OC1=CC=C(C=NNC2=NC=NC3=C2C=NN3C=4C=CC=CC4)C=C1OC | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of the FgGpmk1 MAP kinase[1][3]. The FgGpmk1 signaling pathway plays a critical role in various aspects of Fusarium graminearum biology, including vegetative growth, conidiation, and, most importantly, virulence[4][5]. Inhibition of FgGpmk1 by this compound disrupts the downstream signaling cascade, ultimately impairing the fungus's ability to infect its host.

The primary mechanism of action of this compound involves the inhibition of the phosphorylation of FgGpmk1[3]. This, in turn, affects the nuclear localization of the downstream transcription factor, FgSte12, which is essential for the expression of genes involved in pathogenesis[3]. The FgGpmk1 pathway is known to regulate the induction of specific secreted enzymes, such as endoglucanases, xylanases, and proteases, which are crucial for the degradation of plant cell walls during infection[4].

FgGpmk1 Signaling Pathway

Caption: The FgGpmk1 MAP kinase signaling pathway in Fusarium graminearum and the inhibitory action of this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and characterization of this compound, based on available information. For complete and detailed procedures, it is imperative to consult the full scientific publication.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the search results. The discovery of this compound, referred to as compound 94 in the primary literature, was the result of a medicinal chemistry effort that likely involved multi-step organic synthesis[3]. The general approach would have involved the coupling of various chemical building blocks to generate a library of compounds, followed by purification and structural confirmation using techniques like NMR and mass spectrometry.

FgGpmk1 Inhibition Assay (In Vitro)

A standard in vitro kinase assay would be employed to determine the inhibitory activity of this compound against the FgGpmk1 enzyme.

-

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of FgGpmk1.

-

General Procedure:

-

Recombinant FgGpmk1 enzyme is purified.

-

The enzyme is incubated with a specific substrate (e.g., a generic myelin basic protein or a specific peptide substrate) and ATP in a suitable reaction buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive labeling (³²P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption.

-

The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For this compound, the reported EC₅₀ value against the conidial germination of F. graminearum is 3.46 µg/mL[1][2][3].

-

Fungal Growth and Virulence Assays

-

Objective: To assess the effect of this compound on the growth and infectivity of Fusarium graminearum.

-

General Procedure (Growth Inhibition):

-

F. graminearum spores (conidia) are cultured in a liquid or on a solid growth medium.

-

The medium is supplemented with different concentrations of this compound.

-

The cultures are incubated under optimal growth conditions.

-

Fungal growth is quantified by measuring mycelial dry weight, colony diameter, or optical density.

-

-

General Procedure (Virulence Assay):

-

Flowering wheat or barley heads are inoculated with a suspension of F. graminearum spores, either alone or in the presence of this compound.

-

The inoculated plants are maintained in a controlled environment with high humidity to promote infection.

-

The progression of Fusarium head blight symptoms is monitored and scored over time.

-

The amount of mycotoxin (e.g., deoxynivalenol) produced by the fungus in the infected plant tissue can also be quantified.

-

Western Blot Analysis of FgGpmk1 Phosphorylation

-

Objective: To determine if this compound inhibits the phosphorylation of FgGpmk1 within the fungal cells.

-

General Procedure:

-

F. graminearum mycelia are treated with this compound for a specific duration.

-

Total protein is extracted from the fungal cells.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of FgGpmk1 (or a homologous phosphorylated MAPK).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate. A loading control (e.g., an antibody against total FgGpmk1 or a housekeeping protein like actin) is used to ensure equal protein loading.

-

FgSte12 Nuclear Localization Assay

-

Objective: To observe the effect of this compound on the subcellular localization of the FgSte12 transcription factor.

-

General Procedure:

-

A strain of F. graminearum expressing a fluorescently tagged FgSte12 (e.g., FgSte12-GFP) is used.

-

The fungal cells are treated with this compound.

-

The subcellular localization of the fluorescently tagged FgSte12 is observed using fluorescence microscopy.

-

In the absence of the inhibitor, FgSte12 is expected to translocate to the nucleus upon pathway activation. In the presence of this compound, this nuclear localization is expected to be reduced or absent.

-

Conclusion

This compound is a promising lead compound for the development of novel fungicides to control Fusarium head blight. Its well-defined mechanism of action, targeting a key enzyme in fungal pathogenesis, makes it an attractive candidate for further optimization and development. The experimental protocols summarized herein provide a foundation for researchers to further investigate the biological activity and potential applications of this compound and similar compounds. It is important to note that for reproducible and accurate results, the detailed methodologies from the primary scientific literature should be consulted.

References

FgGpmk1-IN-1: A Novel Inhibitor of Deoxynivalenol Production in Fusarium graminearum

An In-depth Technical Guide on its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FgGpmk1-IN-1, a recently identified inhibitor of the Fusarium graminearum mitogen-activated protein kinase (MAPK), FgGpmk1. The document details the role of this compound in the inhibition of deoxynivalenol (DON) production, its mechanism of action through the FgGpmk1 signaling pathway, and relevant experimental data. Methodologies for key experiments are also provided to facilitate further research and development in the field of antifungal drug discovery.

Introduction to Deoxynivalenol and Fusarium graminearum

Fusarium graminearum is a devastating fungal pathogen responsible for Fusarium Head Blight (FHB) in cereal crops, leading to significant yield losses and contamination of grain with mycotoxins.[1][2] Deoxynivalenol (DON), a type B trichothecene mycotoxin, is the primary contaminant and poses a serious threat to human and animal health due to its toxic effects.[1][2] The biosynthesis of DON is a complex process regulated by various signaling pathways within the fungus. One of the key regulatory pathways is the FgGpmk1 MAPK cascade, which is essential for the pathogen's development and virulence.[3][4]

This compound: A Potent Inhibitor of FgGpmk1

This compound (also referred to as compound 94 in its discovery study) has emerged as a novel and potent inhibitor of FgGpmk1.[3][4] Its identification marks a significant step towards the development of targeted fungicides for the management of FHB and DON contamination.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through various assays. The following table summarizes the key efficacy data reported in the literature.

| Parameter | Value | Reference |

| EC50 against F. graminearum conidial germination | 3.46 µg/mL | [3][4] |

| EC50 of initial hit compound (compound 21) | 13.01 µg/mL | [3][4] |

Note: Further quantitative data on the direct inhibition of DON production (e.g., IC50) by this compound is not yet publicly available in detail but is reported to be effective.[3][4]

Mechanism of Action: The FgGpmk1 Signaling Pathway

This compound exerts its inhibitory effect on DON production by targeting the FgGpmk1 MAPK signaling pathway. This pathway is homologous to the yeast Fus3/Kss1 mating and filamentation pathway and plays a critical role in regulating virulence, sexual development, and secondary metabolism in F. graminearum.[1][2]

The core components of this pathway include a cascade of protein kinases that ultimately leads to the activation of downstream transcription factors. This compound disrupts this cascade by inhibiting the phosphorylation of FgGpmk1. This, in turn, prevents the nuclear localization of the downstream transcription factor, FgSte12, which is essential for the expression of genes involved in pathogenesis, including those related to DON biosynthesis.[1][2][3][4]

Signaling Pathway Diagram

References

- 1. A transcription factor FgSte12 is required for pathogenicity in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A transcription factor FgSte12 is required for pathogenicity in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Novel Fusarium Graminearum Mitogen-Activated Protein Kinase (FgGpmk1) Inhibitor for the Treatment of Fusarium Head Blight - PubMed [pubmed.ncbi.nlm.nih.gov]

The FgGpmk1-FgSte12 Signaling Axis: A Core Regulator of Pathogenicity in Fusarium graminearum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mitogen-activated protein kinase (MAPK) FgGpmk1 and its downstream transcription factor FgSte12 form a critical signaling cascade in the economically devastating plant pathogen Fusarium graminearum. This pathway, homologous to the yeast Fus3/Kss1 mating and filamentation pathway, is a key regulator of fungal development, virulence, and the secretion of cell wall-degrading enzymes. FgGpmk1-IN-1, as a conceptual inhibitor of FgGpmk1, serves as a tool to dissect the downstream effects on FgSte12 and its associated functions. This technical guide provides a comprehensive overview of the FgGpmk1-FgSte12 signaling pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core relationships to aid in research and the development of novel antifungal strategies.

Introduction

Fusarium graminearum is the causal agent of Fusarium Head Blight (FHB), a disease that leads to significant yield losses in cereal crops worldwide and contaminates grain with mycotoxins harmful to human and animal health. Understanding the molecular mechanisms that govern its pathogenicity is crucial for developing effective control measures. The FgGpmk1 MAPK pathway has emerged as a central player in regulating the virulence of this pathogen. A key downstream effector of this pathway is the transcription factor FgSte12. The phosphorylation and subsequent cellular localization of FgSte12 by FgGpmk1 are critical for the expression of genes involved in host invasion and disease progression. This guide explores the downstream signaling effects of FgGpmk1 on FgSte12, providing a technical resource for researchers in the field.

The FgGpmk1-FgSte12 Signaling Pathway

The FgGpmk1 signaling cascade is initiated by upstream sensors that respond to environmental cues, such as the presence of a host plant. This leads to the sequential phosphorylation and activation of a MAPK module, culminating in the phosphorylation of FgGpmk1. Activated FgGpmk1 then translocates to the nucleus where it phosphorylates FgSte12. This phosphorylation event is crucial for the nuclear localization of FgSte12, enabling it to bind to promoter regions of target genes and activate their transcription. These target genes are primarily involved in processes essential for pathogenicity, including the secretion of cell wall-degrading enzymes like cellulases and proteases, which facilitate the penetration and colonization of host tissues.

Quantitative Data on Downstream Effects

The functional consequences of the FgGpmk1-FgSte12 signaling axis have been elucidated through genetic studies, primarily involving deletion mutants. The following tables summarize the key quantitative findings from these studies.

| Strain | Phenotype | Quantitative Measurement | Reference |

| ΔFgGPMK1 | FgSTE12 Transcription | 3-fold increase in transcript level compared to wild-type | [1] |

| ΔFgSTE12 | Perithecia Formation | Significantly reduced number of perithecia compared to wild-type | [1] |

| ΔFgGPMK1 | Perithecia Formation | Sexually sterile, unable to form perithecia | [1] |

| Strain | Virulence on Wheat | Disease Severity | Reference |

| Wild-type | Pathogenic | Causes typical Fusarium Head Blight symptoms | [1][2] |

| ΔFgSTE12 | Impaired Virulence | Reduced lesion size and disease spread compared to wild-type | [1][2] |

| ΔFgGPMK1 | Impaired Virulence | Significantly reduced lesion size and disease spread compared to wild-type | [1] |

| Strain | Secreted Enzyme Activity | Relative Activity (%) | Reference |

| Wild-type | Cellulase | 100% | [1][2] |

| ΔFgSTE12 | Cellulase | Significantly reduced compared to wild-type | [1][2] |

| ΔFgGPMK1 | Cellulase | Significantly reduced compared to wild-type | [1] |

| Wild-type | Protease | 100% | [1][2] |

| ΔFgSTE12 | Protease | Significantly reduced compared to wild-type | [1][2] |

| ΔFgGPMK1 | Protease | Significantly reduced compared to wild-type | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the FgGpmk1-FgSte12 signaling pathway.

Virulence Assay on Wheat Coleoptiles

This protocol assesses the virulence of F. graminearum strains by measuring lesion size on wheat coleoptiles.

Materials:

-

F. graminearum strains (wild-type, mutants)

-

Potato Dextrose Agar (PDA) plates

-

Sterile water

-

Hemocytometer

-

Wheat seeds (a susceptible variety)

-

Pots with sterile soil

-

Growth chamber

-

Micropipette

-

Ruler or digital caliper

Procedure:

-

Fungal Culture: Grow the wild-type and mutant strains of F. graminearum on PDA plates at 25°C for 5-7 days.

-

Conidia Preparation: Flood the PDA plates with sterile water and gently scrape the surface to release conidia. Filter the suspension through sterile miracloth to remove mycelial fragments.

-

Spore Concentration: Centrifuge the conidial suspension, discard the supernatant, and resuspend the conidia in sterile water. Count the conidia using a hemocytometer and adjust the concentration to 1 x 10^5 conidia/mL.

-

Plant Growth: Sow wheat seeds in pots with sterile soil and grow in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle until the coleoptiles are approximately 2-3 cm long.

-

Inoculation: Carefully place a 10 µL droplet of the conidial suspension onto the tip of each wheat coleoptile.

-

Incubation: Place the inoculated plants in a high-humidity chamber at 25°C with a 12-hour light/dark cycle for 7 days.

-

Data Collection: After 7 days, measure the length of the necrotic lesions on the coleoptiles using a ruler or digital caliper.

Cellulase Activity Assay

This protocol measures the activity of secreted cellulases from F. graminearum culture filtrates using the dinitrosalicylic acid (DNS) method.

Materials:

-

F. graminearum strains

-

Minimal medium supplemented with 1% carboxymethylcellulose (CMC)

-

DNS reagent

-

1% (w/v) CMC in 0.05 M citrate buffer (pH 5.0)

-

Spectrophotometer

-

Water bath

Procedure:

-

Fungal Culture for Enzyme Production: Inoculate the fungal strains into liquid minimal medium containing 1% CMC as the sole carbon source. Grow the cultures at 25°C with shaking for 3-5 days.

-

Preparation of Culture Filtrate: Separate the mycelium from the culture medium by filtration through Whatman No. 1 filter paper. The filtrate contains the secreted enzymes.

-

Enzyme Reaction: In a test tube, mix 0.5 mL of the culture filtrate with 0.5 mL of 1% CMC solution.

-

Incubation: Incubate the reaction mixture in a water bath at 50°C for 30 minutes.

-

Stopping the Reaction: Add 1.0 mL of DNS reagent to the reaction mixture to stop the enzymatic reaction.

-

Color Development: Boil the tubes for 5-10 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.

-

Spectrophotometry: After cooling the tubes to room temperature, measure the absorbance at 540 nm using a spectrophotometer.

-

Quantification: Determine the amount of reducing sugar released using a standard curve prepared with known concentrations of glucose. One unit of cellulase activity is defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Protease Activity Assay

This protocol determines the activity of secreted proteases using azocasein as a substrate.

Materials:

-

F. graminearum culture filtrates (prepared as in 4.2)

-

Azocasein solution (2% w/v in buffer)

-

10% (w/v) Trichloroacetic acid (TCA)

-

1 M NaOH

-

Spectrophotometer

Procedure:

-

Enzyme Reaction: Mix 100 µL of the culture filtrate with 400 µL of the azocasein solution.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Precipitation: Stop the reaction by adding 500 µL of 10% TCA. This will precipitate the undigested azocasein.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Color Measurement: Transfer 500 µL of the supernatant to a new tube containing 500 µL of 1 M NaOH to develop the color.

-

Spectrophotometry: Measure the absorbance of the solution at 440 nm. The absorbance is proportional to the amount of hydrolyzed azocasein.

-

Calculation: One unit of protease activity is typically defined as the amount of enzyme that causes a specific change in absorbance per unit of time.

FgSte12-GFP Nuclear Localization Microscopy

This protocol describes the visualization of the subcellular localization of FgSte12 using a Green Fluorescent Protein (GFP) fusion.

Materials:

-

F. graminearum strains expressing FgSte12-GFP

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets for GFP and DAPI

-

DAPI staining solution (optional, for nuclear counterstaining)

Procedure:

-

Sample Preparation: Grow the fungal strains expressing FgSte12-GFP in a suitable liquid medium or on agar plates.

-

Microscopy Slide Preparation: Mount a small amount of mycelia in a drop of water or mounting medium on a microscope slide and cover with a coverslip.

-

Nuclear Staining (Optional): If desired, incubate the mycelia with a DAPI solution for a few minutes to stain the nuclei, then wash with buffer before mounting.

-

Fluorescence Microscopy: Observe the samples under a fluorescence microscope. Use the GFP filter set to visualize the localization of the FgSte12-GFP fusion protein. If DAPI was used, switch to the DAPI filter set to visualize the nuclei.

-

Image Acquisition: Capture images of the GFP signal and, if applicable, the DAPI signal. Merging the two images will show the co-localization of FgSte12-GFP with the nucleus. In wild-type cells, the GFP signal should be predominantly nuclear, while in a ΔFgGpmk1 background, the signal is expected to be distributed between the cytoplasm and the nucleus.[1]

Conclusion

The FgGpmk1-FgSte12 signaling pathway is a cornerstone of Fusarium graminearum pathogenicity. Its role in regulating virulence factors, particularly cell wall-degrading enzymes, makes it an attractive target for the development of novel fungicides. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further unravel the complexities of this signaling cascade and to explore its potential for disease control. Future research, potentially leveraging inhibitors like this compound, will be instrumental in validating this pathway as a target and in the development of effective and sustainable strategies to combat Fusarium Head Blight.

References

Understanding the FgGpmk1 signaling pathway

An In-depth Technical Guide to the FgGpmk1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FgGpmk1 signaling pathway, a critical Mitogen-Activated Protein Kinase (MAPK) cascade in the pathogenic fungus Fusarium graminearum, plays a pivotal role in the regulation of fungal development, virulence, and stress responses. As the causative agent of Fusarium Head Blight (FHB) in cereal crops, understanding the molecular mechanisms underpinning F. graminearum's pathogenicity is of paramount importance for the development of novel fungicides and disease management strategies. This technical guide provides a comprehensive overview of the FgGpmk1 signaling pathway, detailing its core components, downstream effectors, and its impact on fungal biology. We present quantitative data on pathway inhibition, detailed protocols for key experimental assays, and visual representations of the signaling cascade and experimental workflows to facilitate further research and drug discovery efforts.

The FgGpmk1 Signaling Cascade

The FgGpmk1 pathway is a conserved MAPK signaling module essential for transducing extracellular signals into cellular responses. FgGpmk1, the terminal MAPK, is activated through a sequential phosphorylation cascade, which in turn regulates downstream transcription factors and enzymes critical for pathogenesis.

Core Pathway Components

The central cascade consists of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the MAP Kinase (MAPK) FgGpmk1. Upstream signals, likely initiated by cell surface receptors, activate this cascade.

-

Upstream Regulators: While the specific receptors are not fully elucidated, the pathway is known to be regulated by Ras GTPases, such as FgRas2, and the RasGEF FgCdc25.[1]

-

MAPKKK: FgSte11 has been identified as a MAPKKK in this pathway.[2]

-

MAPKK: FgSte7 functions as the MAPKK that phosphorylates and activates FgGpmk1.[2]

-

MAPK: FgGpmk1 is the central protein in this pathway, and its phosphorylation is the key activation step.

-

Downstream Effectors: Activated FgGpmk1 translocates to the nucleus to phosphorylate and activate transcription factors, most notably FgSte12.[3] FgSte12, in turn, regulates the expression of genes involved in virulence, including cell wall-degrading enzymes and genes for secondary metabolite production, such as deoxynivalenol (DON).[3][4]

Signaling Pathway Diagram

References

- 1. Advances in Understanding Fusarium graminearum: Genes Involved in the Regulation of Sexual Development, Pathogenesis, and Deoxynivalenol Biosynthesis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fusarium graminearum Maize Stalk Infection Assay and Associated Microscopic Observation Protocol [en.bio-protocol.org]

- 4. A Simple Method for the Assessment of Fusarium Head Blight Resistance in Korean Wheat Seedlings Inoculated with Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of FgGpmk1-IN-1 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between the Fusarium graminearum mitogen-activated protein kinase (MAPK), FgGpmk1, and its novel inhibitor, FgGpmk1-IN-1. This document details the signaling pathway of FgGpmk1, presents quantitative data in a structured format, and offers detailed experimental protocols for the key computational experiments.

Introduction to FgGpmk1 as a Drug Target

Fusarium graminearum is a devastating fungal pathogen responsible for Fusarium head blight (FHB) in cereal crops, leading to significant economic losses and contamination of grain with mycotoxins.[1] Mitogen-activated protein kinases (MAPKs) are crucial components of signaling pathways that regulate fungal development, stress responses, and pathogenicity.[2] In F. graminearum, the MAPK FgGpmk1 is essential for its virulence and developmental processes, making it a promising target for the development of novel fungicides.[1][3]

Recently, a novel and potent inhibitor of FgGpmk1, designated as this compound (also referred to as compound 94), was discovered through a combination of virtual screening and molecular modeling techniques.[1][4][5] This inhibitor exhibits significant efficacy in inhibiting the conidial germination of F. graminearum.[1][5] This guide focuses on the computational approaches used to identify and characterize the binding of this compound to its target.

The FgGpmk1 Signaling Pathway

The FgGpmk1 pathway is a conserved MAPK cascade that plays a central role in regulating infection-related processes in F. graminearum. This pathway, like other MAPK cascades, typically involves a three-tiered kinase module: a MAPKKK (MAPK Kinase Kinase), a MAPKK (MAPK Kinase), and the MAPK itself (FgGpmk1). Upon activation by upstream signals, this cascade results in the phosphorylation of downstream targets, often transcription factors, which in turn regulate the expression of genes involved in pathogenesis.[6]

Key components of the FgGpmk1 signaling pathway include:

-

Upstream Regulators: The pathway is thought to be activated by upstream signaling components that sense the plant host environment.

-

MAPKKK: FgSte11 is a putative MAPKKK that phosphorylates and activates the downstream MAPKK.

-

MAPKK: FgSte7 is the MAPKK that, once activated by FgSte11, phosphorylates FgGpmk1.

-

MAPK: FgGpmk1 is the terminal kinase in this cascade.

-

Downstream Target: The transcription factor FgSte12 is a key downstream target of FgGpmk1.[1][5] Phosphorylation of FgSte12 by FgGpmk1 leads to its nuclear localization and the activation of virulence-related genes.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the inhibition of FgGpmk1 by this compound.

| Parameter | Value | Description | Reference |

| EC50 | 3.46 µg/mL | The half maximal effective concentration of this compound against the conidial germination of F. graminearum. | [1][4][5][7] |

| Molecular Weight | 360.37 g/mol | The molecular weight of this compound. | [7] |

| Molecular Formula | C19H16N6O2 | The molecular formula of this compound. | [7] |

| Binding Energy (Predicted) | Not explicitly stated in the primary publication. Docking scores are used for ranking. | The calculated binding affinity of this compound to the FgGpmk1 active site from molecular docking simulations. Lower values indicate stronger binding. | [1][5] |

Experimental Protocols: In Silico Modeling

The identification of this compound was achieved through a rigorous in silico workflow, including homology modeling, virtual screening, and molecular docking.

Homology Modeling of FgGpmk1

As the crystal structure of FgGpmk1 was not available, a three-dimensional model was constructed using homology modeling.

-

Template Identification: A suitable template structure was identified by performing a BLAST search against the Protein Data Bank (PDB). A human MAPK with high sequence identity was likely used as the template.

-

Sequence Alignment: The amino acid sequence of FgGpmk1 was aligned with the template sequence.

-

Model Building: A 3D model of FgGpmk1 was generated using a homology modeling program (e.g., MODELLER, SWISS-MODEL).

-

Model Validation: The quality of the generated model was assessed using tools like PROCHECK and Ramachandran plot analysis to ensure stereochemical viability.

Virtual Screening and Molecular Docking Workflow

The following workflow was employed to screen a compound library and identify potential inhibitors of FgGpmk1.

Detailed Molecular Docking Protocol

The following protocol outlines the steps for performing molecular docking of this compound with the FgGpmk1 model, likely using software such as AutoDock Vina or Glide.

-

Receptor Preparation:

-

Load the 3D homology model of FgGpmk1 into a molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro).

-

Remove water molecules and any co-factors not relevant to the binding site.

-

Add polar hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges).

-

Define the binding pocket. This is typically the ATP-binding site for kinase inhibitors. The grid box for docking should encompass this entire site.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Set the docking parameters, including the coordinates of the grid box center and its dimensions in x, y, and z.

-

Run the docking algorithm to generate a series of possible binding poses of this compound within the FgGpmk1 active site.

-

The software will calculate a binding affinity score (e.g., in kcal/mol) for each pose.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the predicted binding mode of this compound in the FgGpmk1 active site.

-

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. The primary study revealed that this compound forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of FgGpmk1.

-

Conclusion

The in silico modeling of the this compound interaction has proven to be a highly effective strategy for the discovery of a novel fungicide candidate. The computational workflow, from homology modeling to virtual screening and detailed molecular docking, provided critical insights into the binding mechanism of this potent inhibitor. This approach not only accelerated the discovery process but also provided a rational basis for the future design and optimization of FgGpmk1 inhibitors for the effective management of Fusarium head blight. The availability of the modeled FgGpmk1-inhibitor complex structure provides a valuable resource for further structure-based drug design efforts targeting this key fungal pathogen.[8]

References

- 1. pure.bond.edu.au [pure.bond.edu.au]

- 2. Virtual Screening: A Step-by-Step Guide for Researchers - Press Releases - Global Risk Community [globalriskcommunity.com]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schrodinger.com [schrodinger.com]

- 5. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 8. researchgate.net [researchgate.net]

FgGpmk1-IN-1 CAS number and supplier information

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of FgGpmk1-IN-1, a novel inhibitor of the Fusarium graminearum mitogen-activated protein kinase (FgGpmk1).

Core Compound Information

This compound has been identified as a potent inhibitor of FgGpmk1, a key enzyme in the signaling pathway responsible for the pathogenicity of Fusarium graminearum, the primary causative agent of Fusarium head blight in cereals.

| Property | Value |

| CAS Number | 319490-29-4 |

| Molecular Formula | C₁₉H₁₆N₆O₂ |

| Molecular Weight | 360.37 g/mol |

Supplier Information

This compound is available from various chemical suppliers for research purposes. The following is a non-exhaustive list of known suppliers:

-

TargetMol

-

CymitQuimica

-

MedChemExpress

-

Bio-Connect

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on the FgGpmk1 MAP kinase pathway. This pathway is crucial for several aspects of fungal development and virulence, including the formation of infection structures and the production of mycotoxins like deoxynivalenol (DON). The inhibition of FgGpmk1 by this compound disrupts the downstream signaling cascade, ultimately leading to a reduction in fungal pathogenicity.

The core mechanism involves the inhibition of FgGpmk1 phosphorylation. This, in turn, affects the nuclear localization of the downstream transcription factor FgSte12. The mislocalization of FgSte12 prevents the transcription of genes essential for fungal virulence and the biosynthesis of DON.

Experimental Data

The efficacy of this compound has been quantified through various in vitro assays.

| Assay | EC₅₀ |

| Inhibition of F. graminearum Conidial Germination | 3.46 µg/mL |

Key Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

Conidial Germination Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on the germination of F. graminearum conidia.

Methodology:

-

Prepare a suspension of F. graminearum conidia in a suitable liquid medium.

-

Dispense the conidial suspension into microtiter plates.

-

Add this compound at a range of concentrations to the wells. A solvent control (e.g., DMSO) should be included.

-

Incubate the plates under conditions conducive to conidial germination (e.g., 25°C for 6-8 hours).

-

Observe the germination of conidia under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

-

Calculate the percentage of germination for each concentration of this compound.

-

Determine the EC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

FgGpmk1 Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on the phosphorylation of FgGpmk1.

Methodology:

-

Culture F. graminearum mycelia in a suitable liquid medium.

-

Expose the mycelia to this compound at various concentrations for a defined period.

-

Harvest the mycelia and extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated FgGpmk1 (anti-phospho-p44/42 MAPK or similar).

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the chemiluminescent signal to visualize the levels of phosphorylated FgGpmk1.

-

A loading control (e.g., an antibody against total FgGpmk1 or a housekeeping protein) should be used to normalize the results.

FgSte12 Nuclear Localization Assay (Fluorescence Microscopy)

Objective: To observe the effect of this compound on the subcellular localization of the transcription factor FgSte12.

Methodology:

-

Use a F. graminearum strain expressing a fluorescently tagged FgSte12 (e.g., FgSte12-GFP).

-

Culture the fungal strain in a medium that allows for microscopic observation (e.g., on a glass-bottom dish).

-

Treat the culture with this compound or a solvent control.

-

Observe the subcellular localization of the FgSte12-GFP fusion protein using a fluorescence microscope.

-

In the absence of the inhibitor, FgSte12-GFP should predominantly localize to the nucleus under inducing conditions.

-

In the presence of this compound, a mislocalization of FgSte12-GFP (e.g., cytoplasmic accumulation) is expected.

Deoxynivalenol (DON) Biosynthesis Inhibition Assay

Objective: To quantify the reduction in DON production by F. graminearum in the presence of this compound.

Methodology:

-

Inoculate a DON-inducing liquid medium with F. graminearum.

-

Add this compound at various concentrations to the cultures.

-

Incubate the cultures for a period sufficient for DON production (e.g., 5-7 days).

-

Extract the culture filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the concentration of DON in the extracts using a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the DON levels in the treated samples to the untreated control to determine the percentage of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential FgGpmk1 inhibitor.

Unveiling FgGpmk1-IN-1: A Technical Primer on a Novel Inhibitor for Fusarium Head Blight

For Immediate Release

This technical guide provides an in-depth analysis of the initial efficacy studies of FgGpmk1-IN-1, a novel inhibitor targeting the mitogen-activated protein kinase (MAPK) FgGpmk1 in Fusarium graminearum. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative antifungal therapies. Herein, we present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows.

Core Findings: Quantitative Efficacy of this compound

Initial studies have demonstrated the potent inhibitory effects of this compound and its precursor, compound 21, on the conidial germination of F. graminearum. The half-maximal effective concentration (EC50) values, as determined by rigorous in vitro assays, are summarized below.

| Compound | Target | Assay | EC50 (µg/mL) |

| This compound (Compound 94) | FgGpmk1 | Conidial Germination | 3.46[1][2][3] |

| Compound 21 | FgGpmk1 | Conidial Germination | 13.01[3] |

These findings highlight the significant potency of this compound in inhibiting a crucial stage of the fungal life cycle.

The FgGpmk1 Signaling Pathway: A Key Virulence Regulator

The FgGpmk1 MAPK pathway is a critical regulator of pathogenicity in Fusarium graminearum, governing essential processes such as mating, conidiation, and plant infection[4]. Understanding this pathway is paramount to deciphering the mechanism of action of this compound.

The core of this signaling cascade consists of a three-tiered kinase module: FgSte11 (MAPKKK), FgSte7 (MAPKK), and FgGpmk1 (MAPK). Upon activation, this cascade culminates in the phosphorylation of the downstream transcription factor, FgSte12, which in turn modulates the expression of genes vital for fungal development and virulence.

References

- 1. Discovery of a Novel Fusarium Graminearum Mitogen-Activated Protein Kinase (FgGpmk1) Inhibitor for the Treatment of Fusarium Head Blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Gpmk1 MAP kinase of Fusarium graminearum regulates the induction of specific secreted enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deletion of all three MAP kinase genes results in severe defects in stress responses and pathogenesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FgGpmk1 Phosphorylation Analysis via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that respond to various extracellular stimuli, culminating in the phosphorylation of target proteins. FgGpmk1, a putative MAPK, is of significant interest for its potential role in cellular signaling. This document provides a detailed protocol for the detection and semi-quantitative analysis of FgGpmk1 phosphorylation using Western blotting, a widely used technique for protein analysis.

FgGpmk1 Signaling Pathway

The activation of FgGpmk1 is hypothesized to occur through a canonical MAPK signaling cascade. This pathway is initiated by extracellular stimuli that activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The activated MAPKK then specifically phosphorylates FgGpmk1 (a MAPK) on threonine and tyrosine residues within its activation loop, leading to its activation. Activated FgGpmk1 can then phosphorylate downstream substrates, including transcription factors, to elicit a cellular response.

Caption: Hypothetical FgGpmk1 MAPK signaling cascade.

Experimental Protocol: Western Blot for FgGpmk1 Phosphorylation

This protocol outlines the key steps for analyzing FgGpmk1 phosphorylation. Successful detection of phosphorylated proteins requires careful sample handling to prevent dephosphorylation.[1][2]

I. Sample Preparation and Protein Extraction

Critical Considerations: To preserve the phosphorylation state of proteins, it is imperative to work quickly, keep samples on ice, and use buffers containing phosphatase and protease inhibitors.[1][2]

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.

-

Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

-

For suspension cells, pellet them by centrifugation and resuspend in the lysis buffer.

-

-

Homogenization:

-

Sonicate the lysate on ice to shear DNA and increase protein solubilization.[3]

-

-

Clarification:

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

-

-

Protein Quantification:

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay, such as the BCA assay.[4]

-

-

Sample Preparation for Electrophoresis:

II. SDS-PAGE and Protein Transfer

-

Gel Electrophoresis:

-

Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2] PVDF membranes are recommended for their durability and protein retention.

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

-

III. Immunodetection

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody (anti-phospho-FgGpmk1) in 5% BSA in TBST at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[3] The choice of secondary antibody depends on the species of the primary antibody.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

IV. Signal Detection and Analysis

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

-

Imaging:

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[4]

-

-

Stripping and Reprobing (Optional):

-

To normalize the phospho-protein signal, the membrane can be stripped of the bound antibodies and reprobed with an antibody against total FgGpmk1.

-

Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then proceed with the immunodetection protocol for the total FgGpmk1 antibody.

-

Data Presentation

Quantitative data from Western blot experiments should be carefully recorded and presented for clear interpretation and comparison.

| Parameter | Recommended Value/Range | Notes |

| Sample Loading | 20-50 µg of total protein per lane | Optimization may be required based on target protein abundance. |

| Primary Antibody Dilution | 1:500 - 1:2000 | Refer to the manufacturer's datasheet.[6][7][8] Titration is recommended for new antibodies.[7] |

| Secondary Antibody Dilution | 1:2000 - 1:10000 | Refer to the manufacturer's datasheet.[4][7] |

| Blocking Time | 1 hour at room temperature | |

| Primary Antibody Incubation | Overnight at 4°C | Can be performed for 1-2 hours at room temperature, but overnight at 4°C often yields lower background.[9] |

| Secondary Antibody Incubation | 1 hour at room temperature | |

| Washing Steps | 3 x 5-10 minutes in TBST | Thorough washing is crucial to minimize background noise. |

Experimental Workflow

Caption: Western blot workflow for FgGpmk1 phosphorylation.

References

- 1. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. origene.com [origene.com]

- 4. img.abclonal.com [img.abclonal.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. bio-rad.com [bio-rad.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols: FgGpmk1-IN-1 in Plant Pathology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FgGpmk1, a mitogen-activated protein kinase (MAPK), is a critical virulence factor in Fusarium graminearum, the primary causative agent of Fusarium head blight (FHB) in wheat, barley, and other cereal crops.[1][2] This fungal pathogen is responsible for significant yield losses and contaminates grain with mycotoxins, such as deoxynivalenol (DON), posing a threat to food safety. The FgGpmk1 signaling pathway is essential for various aspects of fungal development and pathogenicity, making it a promising target for novel fungicides. FgGpmk1-IN-1 (also referred to as compound 94 in initial discovery studies) is a novel, potent, and specific inhibitor of FgGpmk1, offering a valuable chemical tool for studying fungal pathogenesis and a potential lead compound for the development of new antifungal agents.[1][2]

Mechanism of Action

This compound exerts its antifungal activity by directly targeting and inhibiting the FgGpmk1 protein kinase.[1] By inhibiting FgGpmk1, the inhibitor disrupts the downstream signaling cascade that regulates key fungal processes. Specifically, inhibition of FgGpmk1 phosphorylation has been shown to interfere with the nuclear localization of the downstream transcription factor, FgSte12.[1][2] This disruption ultimately leads to the inhibition of critical pathogenic functions, including conidial germination and the biosynthesis of the mycotoxin deoxynivalenol (DON).[1][2] A key advantage of this compound is its ability to inhibit DON production without causing harm to the host plant.[1][2]

Quantitative Data

The inhibitory activity of this compound and its precursor hit compound (compound 21) against the conidial germination of Fusarium graminearum has been quantified. The data is summarized in the table below.

| Compound | Target | Bioassay | EC50 (µg/mL) | Reference |

| This compound (Compound 94) | FgGpmk1 | F. graminearum Conidial Germination | 3.46 | [1][2] |

| Compound 21 | FgGpmk1 | F. graminearum Conidial Germination | 13.01 | [1][2] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Conidial Germination Assay)

This protocol details the determination of the half-maximal effective concentration (EC50) of this compound against F. graminearum conidial germination.

Materials:

-

Fusarium graminearum wild-type strain

-

Potato Dextrose Agar (PDA) plates

-

Carboxymethyl cellulose (CMC) liquid medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Microtiter plates (96-well)

-

Microscope with a hemocytometer

-

Incubator

Procedure:

-

Conidia Production: Culture F. graminearum on PDA plates for 5-7 days at 25°C. Flood the plates with sterile distilled water and gently scrape the surface to release conidia. Filter the suspension through sterile cheesecloth.

-

Conidia Quantification: Centrifuge the conidial suspension, wash the pellet with sterile water, and resuspend in CMC liquid medium. Count the conidia using a hemocytometer and adjust the concentration to 1 x 10^5 conidia/mL.

-

Compound Dilution: Prepare a serial dilution of this compound in CMC medium in a 96-well microtiter plate. Include a solvent control (DMSO) and a negative control (medium only).

-

Inoculation: Add the conidial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 28°C for 8-12 hours.

-

Assessment of Germination: After incubation, observe the conidia under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium. Count at least 100 conidia per well.

-

Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the solvent control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: FgGpmk1 Phosphorylation Assay (Western Blot)

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of FgGpmk1 in F. graminearum.

Materials:

-

F. graminearum mycelia

-

Liquid minimal medium (MM)

-

This compound

-

Protein extraction buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-p44/42 MAPK (Erk1/2) and anti-H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Mycelial Culture and Treatment: Grow F. graminearum mycelia in liquid MM. Add this compound at the desired concentration and incubate for the specified time. A solvent control (DMSO) should be included.

-

Protein Extraction: Harvest the mycelia by filtration, wash with sterile water, and grind in liquid nitrogen. Resuspend the ground mycelia in protein extraction buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysate to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-